4-Bromo-6-fluoropicolinaldehyde
Description
4-Bromo-6-fluoropicolinaldehyde is an organic compound that belongs to the class of halogenated picolinaldehydes It is characterized by the presence of bromine and fluorine atoms attached to a picolinaldehyde core
Properties
Molecular Formula |
C6H3BrFNO |
|---|---|
Molecular Weight |
204.00 g/mol |
IUPAC Name |
4-bromo-6-fluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3BrFNO/c7-4-1-5(3-10)9-6(8)2-4/h1-3H |
InChI Key |
NRDLPXWQROUDLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoropicolinaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of picolinaldehyde derivatives. For instance, a typical synthetic route might include:
These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives. For example:
Reaction:
-
Key Conditions: Common oxidizing agents include KMnO₄ or CrO₃ in acidic or aqueous media.
-
Mechanism: The aldehyde is oxidized to a carboxylic acid via a hydrate intermediate.
-
Yield: Not explicitly reported for this compound, but analogous pyridinecarboxaldehydes show yields of 65–80% under similar conditions .
Nucleophilic Substitution at Bromine
The bromine atom at the 4-position participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects of the fluorine and aldehyde groups.
Example Reaction with Amines:
| Reaction Parameter | Details |
|---|---|
| Solvent | DMF or THF |
| Catalyst | CuI/1,10-Phenanthroline |
| Temperature | 80–100°C |
| Yield (Analogous Reaction) | ~70% |
Mechanism:
-
Coordination of the amine to the catalyst.
-
Oxidative addition of the aryl bromide.
Electrophilic Reactions at the Aldehyde Group
The aldehyde acts as an electrophile, participating in condensations and additions.
Condensation with Hydrazines
Reaction:
Grignard Addition
Reaction:
| Parameter | Value |
|---|---|
| Solvent | Dry Et₂O |
| Temperature | 0°C to RT |
| Workup | Quench with NH₄Cl |
Mechanism:
Nucleophilic attack by the Grignard reagent at the carbonyl carbon, followed by protonation .
Coupling Reactions
The bromine substituent enables cross-coupling reactions, such as Suzuki-Miyaura couplings.
Example with Boronic Acid:
| Condition | Detail |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | Dioxane/H₂O |
| Temperature | 80–100°C |
| Yield (Analogous) | 60–85% |
Key Insight: Fluorine’s electron-withdrawing effect enhances the electrophilicity of the bromine, accelerating oxidative addition .
Reduction Reactions
The aldehyde group can be reduced to a primary alcohol or methylene group.
Reduction to Alcohol
Reaction:
-
Yield: >90% (based on analogous aldehydes).
Reductive Dehalogenation
Reaction:
| Parameter | Value |
|---|---|
| Pressure | 1 atm |
| Time | 2–4 h |
| Yield | ~75% |
Halogen Exchange Reactions
The bromine atom can be replaced via halogen-exchange processes.
Example with CuF:
Role of Substituents
-
Bromine: Facilitates NAS and coupling reactions due to its leaving-group ability.
-
Fluorine: Directs electrophilic substitution to the 4-position via meta-directing effects and stabilizes intermediates through inductive effects .
Comparative Reactivity Data
| Reaction Type | Conditions | Yield | Key Reference |
|---|---|---|---|
| Oxidation (to acid) | KMnO₄, H₂SO₄ | 70% | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 80% | |
| Bromine-Amine NAS | CuI, 100°C | 70% | |
| Aldehyde Reduction | NaBH₄, MeOH | 90% |
Scientific Research Applications
4-Bromo-6-fluoropicolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoropicolinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
4-Bromo-6-fluoropicolinaldehyde can be compared with other halogenated picolinaldehydes such as:
- 4-Chloro-6-fluoropicolinaldehyde
- 4-Bromo-6-chloropicolinaldehyde
- 4-Iodo-6-fluoropicolinaldehyde
These compounds share similar structural features but differ in their halogen substituents. The unique combination of bromine and fluorine in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for specific applications.
Biological Activity
4-Bromo-6-fluoropicolinaldehyde is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine atoms in its structure enhances its reactivity and interaction with biological targets, making it a valuable compound for drug discovery and development.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₄BrFNO, characterized by a pyridine ring with a bromine atom at the 4-position and a fluorine atom at the 6-position, along with an aldehyde functional group. This unique configuration allows for various interactions with biological systems, particularly through enzyme inhibition mechanisms.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit notable inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial in drug metabolism, and its inhibition can lead to significant drug-drug interactions. The inhibition of CYP1A2 by this compound suggests that it may influence the pharmacokinetics of co-administered drugs, potentially leading to adverse effects or therapeutic failures .
Antimicrobial Properties
In addition to enzyme inhibition, fluorinated pyridine derivatives have shown potential antimicrobial and antifungal properties. Studies suggest that this compound may possess similar bioactive characteristics, warranting further investigation into its efficacy against various microbial strains .
Study on Antiproliferative Activity
In a study evaluating the antiproliferative effects of various fluorinated compounds, derivatives with structural similarities to this compound were tested against cancer cell lines such as HeLa. The results indicated that these compounds exhibited significant cytotoxicity, with IC50 values in the nanomolar range, demonstrating their potential as anticancer agents .
Interaction Profiles
A detailed analysis of interaction profiles revealed that this compound interacts with biological systems primarily through enzyme inhibition. Further studies are required to elucidate its binding affinities and interaction networks, which could uncover additional therapeutic potentials .
Comparison of Biological Activities
| Compound Name | IC50 (nM) | CYP1A2 Inhibition | Antimicrobial Activity |
|---|---|---|---|
| This compound | TBD | Yes | Potential |
| Similar Fluorinated Compound A | 8.2 | Moderate | Yes |
| Similar Fluorinated Compound B | 9.2 | Strong | Yes |
Note: TBD = To Be Determined; further studies are needed to establish specific IC50 values for this compound.
Q & A
Q. Key Data :
| Parameter | Value/Technique | Reference |
|---|---|---|
| Aldehyde Proton (δ) | ~10 ppm () | |
| Molecular Weight | 203.00 g/mol |
Basic Research Question: How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer :
Combine spectroscopic and crystallographic methods:
- Spectroscopy :
- to confirm fluorine environment (δ ~-110 to -120 ppm for aromatic F).
- IR spectroscopy to validate aldehyde C=O stretch (~1700 cm).
- Crystallography : Use single-crystal X-ray diffraction (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly the C-Br and C-F interactions. ORTEP-3 can generate publication-quality thermal ellipsoid plots .
Advanced Tip : Compare experimental data with DFT-calculated geometries to assess electronic effects of substituents.
Advanced Research Question: How can contradictions in spectroscopic data (e.g., unexpected 13C NMR^{13}\text{C NMR}13C NMR shifts) be resolved for derivatives of this compound?
Q. Methodological Answer :
- Cross-Validation : Use complementary techniques (e.g., HSQC/HMBC NMR for carbon-proton correlations) to confirm assignments.
- Solvent Effects : Test in deuterated DMSO vs. CDCl3; aldehyde protons may show solvent-dependent shifts.
- Dynamic Processes : Investigate tautomerism or rotameric equilibria via variable-temperature NMR .
Q. Example Workflow :
Acquire at multiple temperatures.
Perform DFT calculations (e.g., Gaussian) to model possible conformers.
Reconcile discrepancies using crystallographic data from SHELXL-refined structures .
Advanced Research Question: How to design experiments to study the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?
Q. Methodological Answer :
- Substrate Design : Pair with boronic acids (e.g., arylboronic acids from Kanto Reagents) under Pd catalysis.
- Optimization : Vary ligands (e.g., SPhos vs. XPhos), bases (KCO3 vs. CsCO3), and solvents (THF vs. dioxane).
- Kinetic Analysis : Use in situ IR or GC-MS to track aldehyde consumption and product formation.
Q. Key Considerations :
- Bromine’s leaving-group ability may compete with aldehyde reactivity.
- Control for protodehalogenation side reactions .
Methodological Framework: How can the FINER criteria guide hypothesis-driven research on this compound?
Q. Application :
- Feasible : Ensure access to specialized reagents (e.g., anhydrous conditions for aldehyde stability).
- Novel : Explore understudied reactions (e.g., C-H activation adjacent to the aldehyde group).
- Ethical : Adhere to waste disposal protocols for brominated byproducts (see BIOFOUNT guidelines) .
- Relevant : Align with trends in medicinal chemistry (e.g., as a precursor for kinase inhibitors) .
Advanced Research Question: What strategies improve reproducibility in catalytic applications of this compound?
Q. Methodological Answer :
- Data Transparency : Report exact Pd catalyst loadings, solvent batch details, and reaction atmosphere (N vs. air).
- Contradiction Management : Use COSMIN frameworks to standardize outcome measures (e.g., yield vs. turnover number) .
- Collaborative Validation : Share crystallographic data (CIF files) via platforms like the Cambridge Structural Database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
